N-[(2S)-1-(4-Methoxyphenyl)propan-2-yl]formamide
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Overview
Description
N-[(2S)-1-(4-Methoxyphenyl)propan-2-yl]formamide is an organic compound with the molecular formula C11H15NO2 It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a propan-2-yl group and a formamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-1-(4-Methoxyphenyl)propan-2-yl]formamide typically involves the reaction of 4-methoxyphenylacetone with formamide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. The industrial production process is designed to ensure consistent quality and high efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(2S)-1-(4-Methoxyphenyl)propan-2-yl]formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formamide group to an amine or other reduced forms.
Substitution: The methoxy group or other substituents on the phenyl ring can be replaced by different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and reaction time, are tailored to achieve the desired transformation efficiently.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
N-[(2S)-1-(4-Methoxyphenyl)propan-2-yl]formamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of N-[(2S)-1-(4-Methoxyphenyl)propan-2-yl]formamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[(2S)-1-(4-Methoxyphenyl)propan-2-yl]amine: Similar structure but with an amine group instead of a formamide group.
N-[(2S)-1-(4-Methoxyphenyl)propan-2-yl]carboxamide: Similar structure but with a carboxamide group instead of a formamide group.
Uniqueness
N-[(2S)-1-(4-Methoxyphenyl)propan-2-yl]formamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
669730-29-4 |
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Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
N-[(2S)-1-(4-methoxyphenyl)propan-2-yl]formamide |
InChI |
InChI=1S/C11H15NO2/c1-9(12-8-13)7-10-3-5-11(14-2)6-4-10/h3-6,8-9H,7H2,1-2H3,(H,12,13)/t9-/m0/s1 |
InChI Key |
GWGNROSMHVOCKE-VIFPVBQESA-N |
Isomeric SMILES |
C[C@@H](CC1=CC=C(C=C1)OC)NC=O |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NC=O |
Origin of Product |
United States |
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